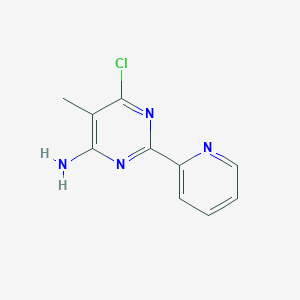

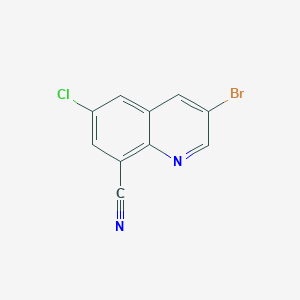

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine

Descripción general

Descripción

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . In another study, 2,4-Dichloro-6-methylpyrimidine underwent a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for creating molecules with potential therapeutic effects. Its structure is conducive to binding with various biological targets, which can be exploited to develop new medications. For instance, derivatives of this compound have been studied for their fungicidal properties, indicating a potential for developing new antifungal agents .

Agriculture

“6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine” derivatives have shown promise in agriculture as fungicides. They offer a novel mode of action that differs from existing fungicides, which is crucial for managing pesticide resistance. Some derivatives have demonstrated superior efficacy in controlling corn rust compared to traditional fungicides .

Material Science

In material science, the compound’s derivatives can be used to synthesize new materials with specific properties. For example, the introduction of hydrophobic side chains can enhance the binding affinity to certain receptors, which is beneficial in creating materials with targeted functionalities .

Environmental Science

The environmental applications of this compound are linked to its role in the synthesis of agrochemicals. As a nitrification inhibitor, it can potentially reduce the environmental impact of excessive nitrogen runoff, which is a significant concern in agricultural practices .

Biochemistry

In biochemistry, the compound is valuable for studying protein interactions and enzyme inhibition. Its derivatives can inhibit various kinases, which are enzymes that play critical roles in cell signaling. This inhibition is essential for understanding and treating diseases like cancer .

Pharmacology

Pharmacologically, “6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine” is a precursor in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of chronic myelogenous leukemia (CML) and other cancers, as they can block specific signaling pathways that promote tumor growth .

Propiedades

IUPAC Name |

6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFQLSMNKWQRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)

![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)

![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484963.png)

![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)

![Ethyl 4-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484968.png)

![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)

![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484974.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484976.png)

![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)